Z-Asp-OH

概要

説明

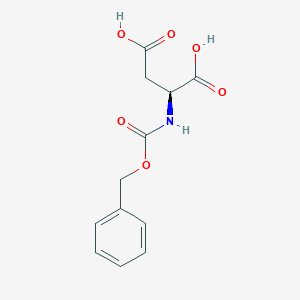

Z-Asp-OH: is an organic compound that belongs to the class of amino acids and derivatives. It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of L-aspartic acid. This compound is often used in peptide synthesis and serves as a protecting group for the amino group of aspartic acid .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-Asp-OH typically involves the reaction of L-aspartic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product .

化学反応の分析

Hydrolysis Reactions

Hydrolysis of Z-Asp-OH primarily targets the carbobenzyloxy (Z) protecting group or the carboxylic acid moiety under specific conditions.

Key Findings:

- Acidic Hydrolysis : Cleavage of the Z group occurs via protonation of the carbamate nitrogen, followed by nucleophilic attack by bromide (e.g., HBr in acetic acid) .

- Alkaline Hydrolysis : The free carboxylic acid remains intact, while esterified derivatives (e.g., Z-Asp-OBzl) undergo saponification to yield this compound .

Substitution Reactions

The carboxylic acid group participates in nucleophilic substitution, forming esters, amides, or other derivatives essential for peptide coupling.

Key Findings:

- Esterification : Dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP) achieves >90% yield in benzyl ester formation .

- Peptide Coupling : Activation with HOBt/EDCI minimizes racemization, critical for synthesizing stereochemically pure peptides .

Oxidation and Reduction

While less common, redox reactions involve the aspartic acid backbone or protecting groups.

Key Findings:

- Hydrogenolysis : Pd/C selectively removes the Z group without affecting the carboxylic acid .

- Side-Chain Stability : The β-carboxylic acid resists oxidation under mild conditions but degrades with strong agents like HNO₃ .

Key Findings:

- Aspartimide Mechanism : Under basic conditions, this compound forms a succinimide intermediate via cyclization, leading to β-linked peptides .

- CSY Protection : Cyanosulfurylides (CSYs) prevent aspartimide formation by masking the β-carboxylic acid, enabling high-fidelity synthesis .

Comparative Reactivity with Analogues

This compound’s reactivity profile differs from related compounds due to its protective groups:

| Compound | Structural Feature | Reactivity Difference |

|---|---|---|

| Z-Glu-OH | Additional methylene group | Higher steric hindrance reduces esterification efficiency |

| Fmoc-Asp-OH | Fluorenylmethyloxycarbonyl group | Base-labile; requires milder deprotection |

| Boc-Asp-OH | tert-Butoxycarbonyl group | Acid-labile; incompatible with TFA cleavage |

科学的研究の応用

Peptide Synthesis

Z-Asp-OH as a Building Block

this compound is frequently utilized as a building block in the synthesis of peptides. It serves as a protected form of aspartic acid, allowing for the selective incorporation of this amino acid into peptide chains without the risk of side reactions such as aspartimide formation, which can occur during standard peptide synthesis protocols.

Role in Therapeutics

this compound has been investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to influence neurotransmitter levels and support cellular metabolism makes it a candidate for further exploration in pharmacological studies.

Table 2: Therapeutic Potential of this compound

| Condition | Mechanism of Action | References |

|---|---|---|

| Neurological Disorders | Modulates neurotransmitter release | |

| Muscle Recovery | Enhances anabolic hormone secretion | |

| Cancer Metabolism | Supports metabolic pathways |

Biochemical Studies

Investigating Aspartate Metabolism

Research has highlighted the role of this compound in studying aspartate metabolism within cells. Its incorporation into experimental designs allows scientists to track metabolic pathways and understand the biochemical roles of aspartate derivatives in health and disease.

Case Study: Aspartate's Role in Cell Proliferation

A narrative review examined the significance of aspartate and its derivatives, including this compound, in cell proliferation and metabolic regulation. The study found that manipulating levels of aspartate can influence various cellular processes, indicating its potential as a target for therapeutic intervention .

作用機序

The mechanism of action of Z-Asp-OH involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group of aspartic acid, preventing unwanted reactions during the synthesis process. This allows for the selective formation of peptide bonds at other functional groups .

類似化合物との比較

- N-[(benzyloxy)carbonyl]-L-lysine

- N-[(benzyloxy)carbonyl]-L-cysteine

- N-[(benzyloxy)carbonyl]-L-proline

Comparison: Z-Asp-OH is unique in its application as a protecting group for the amino group of aspartic acid. While similar compounds like N-[(benzyloxy)carbonyl]-L-lysine and N-[(benzyloxy)carbonyl]-L-cysteine serve similar roles in peptide synthesis, they are specific to their respective amino acids. The choice of protecting group depends on the specific requirements of the synthesis process .

生物活性

Z-Asp-OH, also known as N-Cbz-L-aspartic acid, is an amino acid derivative that has garnered attention due to its diverse biological activities. This article explores its properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₂H₁₃N₁O₆

- Molecular Weight : 267.2 g/mol

- CAS Number : 1152-61-0

- Appearance : White powder or crystals

- Purity : ≥98% (TLC) .

This compound exhibits several biological activities attributed to its structural properties. The compound is involved in various signaling pathways and has been shown to influence:

- Antioxidant Activity : this compound demonstrates significant radical scavenging abilities, with IC50 values ranging from 25–55 μg/mL in various assays. Its antioxidant potential is enhanced by the presence of hydroxyl groups, which stabilize free radicals .

- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

- Neuroprotective Effects : As an amino acid derivative, this compound may support neuronal health and protect against neurodegenerative conditions by influencing neurotransmitter levels and neuronal signaling pathways .

Biological Activities Summary

The table below summarizes the biological activities associated with this compound based on available literature:

Case Studies

-

Antioxidant Efficacy :

- A study investigated the antioxidant potential of various amino acid derivatives, including this compound. Results indicated that this compound exhibited superior radical scavenging activity compared to standard antioxidants like ascorbic acid and gallic acid. This was attributed to the electron-donating capacity of its hydroxyl group .

-

Neuroprotective Mechanisms :

- In a neurodegenerative disease model, this compound was administered to assess its protective effects on neuronal cells exposed to oxidative stress. The study found that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls, suggesting a protective role against oxidative damage .

- Anti-inflammatory Effects :

特性

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXYXSKSTZAEJW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027368 | |

| Record name | N-[(Benzyloxy)carbonyl]-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152-61-0 | |

| Record name | Benzyloxycarbonyl-L-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1152-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Benzyloxycarbonyl)aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001152610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Aspartic acid, N-[(phenylmethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-[(Benzyloxy)carbonyl]-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-L-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(BENZYLOXYCARBONYL)ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56P9JC41T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of Z-Asp-OH in the context of the provided research papers?

A1: this compound is primarily used as a protected form of L-aspartic acid in peptide synthesis. The benzyloxycarbonyl (Z) group acts as a temporary protecting group for the amino group of aspartic acid, allowing for controlled and selective peptide bond formation. [, , ]

Q2: How does the choice of solvent system affect the enzymatic synthesis of peptides using this compound?

A2: The research highlights the importance of solvent selection for successful enzymatic peptide synthesis using this compound. [] compares thermolysin and papain for aspartame precursor synthesis (this compound + Phe-OMe → Z-Asp-Phe-OMe). While thermolysin proved effective in various systems (precipitation, dissolved-state, biphasic), papain showed good activity only in a biphasic system. This difference is attributed to the absence of esterase activity in thermolysin, which could interfere with the desired synthesis.

Q3: Can you provide an example of a specific reaction condition optimization described in the papers involving this compound?

A3: [] investigates the influence of reaction conditions on the synthesis of sweetener precursors, including those involving this compound. The study highlights that optimizing the observed pH and water content is crucial for thermolysin-catalyzed coupling of this compound with amino acid esters in tert-amyl alcohol. Optimal coupling occurred at an observed pH of 8 or 9 and a water content of approximately 6% (v/v).

Q4: Are there alternative protecting groups to the benzyloxycarbonyl (Z) group for aspartic acid in peptide synthesis?

A4: Yes, [] directly compares the use of this compound and For-Asp-OH (where "For" refers to the formyl protecting group) in the synthesis of sweetener precursors using thermolysin. The study found that under the tested reaction conditions, the Z protecting group led to better coupling yields compared to the For group. This highlights that the choice of protecting group can significantly impact reaction efficiency.

Q5: How do the properties of the nucleophile affect the enzymatic synthesis of peptides using this compound?

A5: [] observes that the choice of nucleophile also impacts the yield of enzymatic peptide synthesis. When comparing H-Phe-OMe and H-Ala-OcHex as nucleophiles reacting with this compound, H-Phe-OMe consistently showed better reactivity, leading to higher yields of the desired peptide product. This difference is attributed to the inherent reactivity difference between the two nucleophiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。